molecular formula C9H20Cl2N2 B1382628 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride CAS No. 1803585-93-4

2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B1382628
CAS No.: 1803585-93-4
M. Wt: 227.17 g/mol
InChI Key: MVVUQZSMTOMGLT-UHFFFAOYSA-N
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Description

The compound “2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride” is a chemical substance with the CAS number 1803585-93-4 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as the one , can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the use of a stable manganese complex to convert primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can also be used to provide N-substituted pyrroles .


Molecular Structure Analysis

The molecule contains a total of 41 bonds, including 19 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aromatic) .

Scientific Research Applications

Enantioselective Synthesis

A significant application of compounds like 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride is in enantioselective synthesis. Studies have shown the utility of similar compounds in the enantioselective synthesis of angularly substituted 1-azabicyclic molecules. This process yields cis-octahydrocyclopenta[b]pyrroles and similar compounds with high enantiomeric excess (ee) and as cis stereoisomers, showcasing the potential for synthesizing complex, chiral molecules (Ito, Overman, & Wang, 2010).

Synthesis of Complex Heterocycles

Such compounds are also crucial in synthesizing complex heterocycles, like pyrrolo[1,2-a]indoles and their derivatives. By reacting with specific amines, these compounds can lead to the formation of various heterocyclic structures, indicating their versatility in organic synthesis (Kobayashi et al., 2007).

Mannich Reaction Involvement

In the realm of organic chemistry, compounds like this compound are involved in Mannich reactions, forming complex structures. The Mannich reaction of pyrrole with ethylenediamine dihydrochloride and formaldehyde demonstrates the potential to form compounds with multiple pyrrole rings, indicative of its role in building polyheterocyclic structures (Jana et al., 2019).

Catalysis and Polymerization

Additionally, these compounds find use in catalysis, particularly in nickel-catalyzed oligomerization and polymerization of ethylene. This indicates their potential in industrial applications, especially in the synthesis of polymers (Obuah et al., 2014).

Supramolecular Chemistry

In supramolecular chemistry, pyrrole derivatives, which are structurally related to this compound, serve as building blocks. They are used in crystal engineering due to their robust supramolecular synthons, which aid in self-assembly and formation of complex molecular structures (Yin & Li, 2006).

Safety and Hazards

The safety information for “2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride” includes a variety of precautionary statements. These include recommendations to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, keep away from heat/sparks/open flames/hot surfaces, and do not spray on an open flame or other ignition source .

Properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-4-5-11-6-8-2-1-3-9(8)7-11;;/h8-9H,1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVUQZSMTOMGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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